molecular formula C24H16N2O6 B1602200 2,2'-Bis(4-nitrophenoxy)biphenyl CAS No. 65811-03-2

2,2'-Bis(4-nitrophenoxy)biphenyl

Cat. No. B1602200
CAS RN: 65811-03-2
M. Wt: 428.4 g/mol
InChI Key: NXDHYALYVRCVLG-UHFFFAOYSA-N
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Description

“2,2’-Bis(4-nitrophenoxy)biphenyl” is a chemical compound with the molecular formula C24H16N2O6 . It has an average mass of 428.394 Da and a monoisotopic mass of 428.100830 Da .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a new diamine, bis(4-(4-aminophenoxy)phenyl)methylphenylsilane, was synthesized in a study . The first step involved obtaining the dinitro derivative, bis(4-(4-nitrophenoxy)phenyl)methylphenylsilane, with a yield of 83%. This compound was then reduced by reaction with hydrazine and Pd-activated carbon, yielding 67% of the diamine .


Molecular Structure Analysis

The molecular structure of “2,2’-Bis(4-nitrophenoxy)biphenyl” consists of two biphenyl groups connected through an oxygen atom . Each of the phenyl rings in the biphenyl groups is substituted with a nitro group and an oxygen atom, forming a nitrophenoxy group .

Scientific Research Applications

Synthesis and Material Properties

  • Polymer Synthesis : The compound has been utilized in the synthesis of aromatic poly(ether benzoxazole)s, exhibiting high thermal stability and solubility in certain solvents, contributing to materials with high glass-transition temperatures and stability up to 380 °C in nitrogen environments (Imai et al., 2002).

  • Organosoluble Poly(ether imide)s : It's involved in the creation of organosoluble poly(ether imide)s, which demonstrate high solubility and substantial molecular weights, contributing to amorphous polymers with significant thermal stability (Liaw et al., 2001).

  • Molybdenum(VI) Complexes : In chemistry, it's engaged in forming molybdenum(VI) complexes, illustrating the compound's potential in creating complex structures with varied metal-ligand and metal-amidophenoxide bonding scenarios (Kopec et al., 2012).

Mesophase Properties

  • Mesomorphic Property Improvement : Researchers have synthesized various types of bis(benzoyloxy)biphenyls to study the effects of a lateral polar nitro group, revealing how such structural alterations can influence the transition temperatures and mesomorphic properties of materials (Mori et al., 2006).

Environmental and Bioremediation Studies

  • Bioremediation Studies : The compound has been noted in studies related to bioremediation, specifically concerning the degradation of environmentally persistent pollutants like Bisphenol A, highlighting its relevance in environmental chemistry and pollution control (Chhaya & Gupte, 2013).

  • Kinetic Studies : It's also been used in kinetic studies of phenolysis reactions, contributing to the understanding of reaction mechanisms and the impact of structural variations on reaction rates and mechanisms (Castro et al., 2001).

Future Directions

Future research could focus on further exploring the synthesis, properties, and potential applications of “2,2’-Bis(4-nitrophenoxy)biphenyl” and similar compounds. For instance, the synthesis and characterization of new poly(amides) derived from similar compounds have been described , suggesting potential applications in the field of polymer science.

properties

IUPAC Name

1-(4-nitrophenoxy)-2-[2-(4-nitrophenoxy)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O6/c27-25(28)17-9-13-19(14-10-17)31-23-7-3-1-5-21(23)22-6-2-4-8-24(22)32-20-15-11-18(12-16-20)26(29)30/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDHYALYVRCVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559156
Record name 2,2'-Bis(4-nitrophenoxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bis(4-nitrophenoxy)biphenyl

CAS RN

65811-03-2
Record name 2,2'-Bis(4-nitrophenoxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

18.62 g (0.1 mol) of 2,2'-dihydroxy-biphenyl and 28.22 g (0.2 mol) of p-nitrofluorobenzene are dissolved in 80 ml of dimethylsulphoxide in a sulphonation flask and the solution is warmed to 80° C. A solution of 13.2 g (0.2 mol) of 85% pure potassium hydroxide in 10 ml of water is then added dropwise, whilst stirring, and the reaction solution is subsequently further stirred for 3 hours at 100°-110° C. During this time a yellow precipitate forms and after the reaction mixture has cooled this is separated off by decanting off the supernatant liquor and is then washed several times with water. After drying, the crude product is recrystallised from ethanol. 32.86 g (77% of theory) of 2,2'-di-(p-nitrophenoxy)-biphenyl of analytical purity are obtained in the form of slightly yellowish crystals with a melting point of 158° C.
Quantity
18.62 g
Type
reactant
Reaction Step One
Quantity
28.22 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

37.2 g (0.2 mol) of 2,2'-dihydroxy-biphenyl and 63 g (0.4 mol) of p-nitrochlorobenzene are dissolved in 160 ml of dimethylsulphoxide (DMSO) in a sulphonation flask and the solution is warmed to 80° C. A solution of 26.4 g (0.4 mol) of 85% strength potassium hydroxide in 20 ml of water is then added dropwise, whilst stirring, and the reaction solution is subsequently further stirred for 3 hours at 100°-110° C. After cooling, the reaction solution is poured into ice water and the resulting precipitate is washed several times with water. The resulting crude product is then dried for 20 hours under a high vacuum at 70° C. and unconverted nitrochlorobenzene sublimes away during drying. The residue is recrystallised twice from ethanol. 12.4 g (15% of theory) of 2,2'-di-(p-nitrophenoxy)-biphenyl are obtained in the form of slightly yellowish crystals; melting point 158° C.
Quantity
37.2 g
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
X Guo, J Fang, K Tanaka, H Kita… - Journal of Polymer …, 2004 - Wiley Online Library
Novel sulfonated polyimides (SPIs) were prepared from 1,4,5,8‐naphthalenetetracarboxylic dianhydride (NTDA), 2,2′‐bis(4‐aminophenoxy)biphenyl‐5,5′‐disulfonic acid (oBAPBDS…
Number of citations: 73 onlinelibrary.wiley.com
CP Yang, SH Jeng, GS Liou - Journal of Polymer Science Part …, 1998 - Wiley Online Library
A new dicarboxylic acid having a kinked structure was synthesized from the condensation of 2,2′‐bis(4‐aminophenoxy)biphenyl and trimellitic anhydride. A series of biphenyl‐2,2′‐…
Number of citations: 12 onlinelibrary.wiley.com
V Percec, M Grigoras, RS Clough… - Journal of Polymer …, 1995 - Wiley Online Library
The ability to achieve high molecular weight poly(ether ketone)s from the polycondensation of bis(aryl chloride)s with bis(phenolate)s has been consistently demonstrated. The …
Number of citations: 29 onlinelibrary.wiley.com
RS Clough - 1993 - search.proquest.com
The objective of this work was to develop an understanding of the processes which limit the molecular weight obtainable in the polyetherifications of sulfones and ketones involving bis (…
Number of citations: 4 search.proquest.com

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